(2S)-4,4,4-trifluorobutan-2-amine;hydrochloride
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Overview
Description
(2S)-4,4,4-trifluorobutan-2-amine;hydrochloride is a chemical compound with a unique structure characterized by the presence of three fluorine atoms attached to a butan-2-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of butan-2-amine with trifluoromethylating agents under controlled conditions
Industrial Production Methods
In industrial settings, the production of (2S)-4,4,4-trifluorobutan-2-amine;hydrochloride may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4,4-trifluorobutan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized derivatives with different chemical properties.
Scientific Research Applications
(2S)-4,4,4-trifluorobutan-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants with unique properties.
Mechanism of Action
The mechanism of action of (2S)-4,4,4-trifluorobutan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-4,4,4-trifluorobutan-2-amine;hydrochloride include other trifluoromethylated amines and fluorinated organic compounds. Examples include:
- (2S)-4,4,4-trifluorobutan-2-ol
- (2S)-4,4,4-trifluorobutan-2-thiol
- (2S)-4,4,4-trifluorobutan-2-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties. The presence of three fluorine atoms significantly influences its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S)-4,4,4-trifluorobutan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-3(8)2-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUPCHYIHXMCLJ-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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